methyl 5-bromo-4-methylpentanoate
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Overview
Description
Methyl 5-bromo-4-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 4-methylpentanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted pentanoates depending on the nucleophile used.
Reduction: 5-bromo-4-methylpentanol.
Hydrolysis: 5-bromo-4-methylpentanoic acid and methanol.
Scientific Research Applications
Methyl 5-bromo-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methylpentanoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 5-bromo-4-methylpentanoate can be compared with other brominated esters such as:
Methyl 5-bromo-4-methylhexanoate: Similar structure but with an additional carbon atom in the chain.
Methyl 5-bromo-4-methylbutanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 5-bromo-4-methylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific chain length and functional groups, which make it suitable for particular synthetic applications and reactions.
Properties
CAS No. |
90321-90-7 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-methylpentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
BSPOOZOFDFOBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CBr |
Purity |
95 |
Origin of Product |
United States |
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